molecular formula C12H13N3O3S B560481 Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate CAS No. 940938-64-7

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate

Cat. No. B560481
CAS RN: 940938-64-7
M. Wt: 279.314
InChI Key: MCZNQMUWWCOULO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate is a chemical compound with the molecular formula C12H13N3O3S. It is a colorless to white to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate can be achieved from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst in good yield .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate is represented by the InChI code: InChI=1S/C12H13N3O3S/c1-2-18-10(16)7-13-11(17)15-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H2,13,14,15,17).


Physical And Chemical Properties Analysis

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate is a colorless to white to yellow liquid or semi-solid or solid . Its molecular weight is 279.314.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate, have been found to possess antimicrobial properties. This includes activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

These compounds have shown promise in anticancer research, with some derivatives exhibiting potent cytotoxicity against human cancer cell lines. This indicates their potential use in cancer treatment strategies .

Diabetes Treatment

Thiazole derivatives have been evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an attractive target for anti-diabetic drug discovery due to its role in insulin and leptin signaling. This suggests their application in treating type II diabetes .

Synthesis Methods

Research has also focused on the synthesis methods of thiazole derivatives, aiming to develop simple, novel, and efficient approaches that could facilitate their use in various scientific applications .

Diverse Biological Activities

The diverse biological activities of thiazole derivatives extend to antitumor and cytotoxic activities, with some compounds demonstrating potent effects on human tumor cell lines, including prostate cancer .

Anti-Inflammatory Properties

Further studies have explored the anti-inflammatory properties of thiazole derivatives, which could lead to new treatments for inflammatory diseases .

properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylcarbamoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-18-10(16)7-13-11(17)15-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZNQMUWWCOULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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